molecular formula C9H11BrO2S B1289096 1-(2-Bromo-ethyl)-4-methanesulfonyl-benzene CAS No. 214614-62-7

1-(2-Bromo-ethyl)-4-methanesulfonyl-benzene

Cat. No. B1289096
M. Wt: 263.15 g/mol
InChI Key: QXLYKMSRNVSHHJ-UHFFFAOYSA-N
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Description

The compound "1-(2-Bromo-ethyl)-4-methanesulfonyl-benzene" is a brominated aromatic compound with a methanesulfonyl functional group. This type of compound is often used as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. The presence of the methanesulfonyl group can make the compound a useful precursor in various chemical reactions, particularly in sulfonation reactions.

Synthesis Analysis

The synthesis of brominated aromatic compounds can be achieved through various methods. One approach is the Friedel–Crafts-type alkylation, which involves the generation of carbocations that react with aromatic compounds. For instance, bromodifluoro(phenylsulfanyl)methane undergoes such alkylation to yield thioesters and benzophenones, which can be further applied to synthesize xanthone derivatives . Another method involves the use of N, N'-Dibromo-N, N' -1,2-Ethylene bis(2,5-Dimethyl Benzene Sulfonamide) as a selective bromination agent for aromatic compounds, which can lead to the formation of bromo aromatic compounds .

Molecular Structure Analysis

The molecular structure of brominated aromatic compounds can be elucidated using X-ray diffraction (XRD) analysis. For example, the crystal structure of 1-bromo-4-methanesulfonyl-2,3-dimethylbenzene, an intermediate in the synthesis of the herbicide Topramezone, shows weak intermolecular Br⋯O interactions and a significant dihedral angle between the benzene ring and the methanesulfonyl group . Similarly, the crystal structure of 1-(2-pyridiniomethyl)-2,4-bis(phenylsulfonyl)benzene bromide has been investigated, revealing strong interionic hydrogen bonds and accurate geometrical parameters of the organic cation .

Chemical Reactions Analysis

Brominated aromatic compounds can participate in various chemical reactions. The presence of the bromine atom makes them reactive towards nucleophilic substitution reactions. Additionally, the methanesulfonyl group can be involved in sulfonation reactions, as seen in the sulfonation of different benzene derivatives in concentrated sulfuric acid or with sulfur trioxide . These reactions are crucial for the modification of the aromatic ring and the introduction of additional functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic compounds are influenced by their molecular structure. For instance, the crystal structure of ethyl 2-(5-bromo-3-ethylsulfinyl-1-benzofuran-2-yl)acetate is stabilized by aromatic π–π interactions and non-classical hydrogen bonds . Similarly, 2-(4-Bromophenyl)-5-fluoro-3-methylsulfinyl-1-benzofuran exhibits intermolecular C–H⋯O hydrogen bonds and Br⋯O halogen bonds, which contribute to the stability of the structure . The presence of these interactions can affect the melting point, solubility, and reactivity of the compounds.

Scientific Research Applications

1. Electrochemical Bromofunctionalization of Alkenes

  • Application Summary: This research investigates the electrochemical generation of bromine from hydrobromic acid in a flow electrochemical reactor . Various alkenes could be converted to their corresponding dibromides, bromohydrines, bromohydrin ethers, and cyclized products in good to excellent yields .
  • Methods of Application: The optimal concentration of hydrobromic acid was identified at 180 mM which resulted in a yield of 85% of the bromohydrin and 9% of the dibromide . Increasing the flow rate to 0.4 mL min−1 or 0.6 mL min−1 resulted in decreased yields of 75% and 70%, respectively .
  • Results or Outcomes: The research demonstrated that the electrochemical oxidation of bromide to bromine is a viable strategy to reduce waste by avoiding chemical oxidants . Furthermore, the in situ generation of reactive intermediates minimizes the risk of hazardous reagents .

2. Thermophysical Property Data

  • Application Summary: The NIST/TRC Web Thermo Tables (WTT) provides critically evaluated thermodynamic property data for pure compounds, including 1-bromo-2-ethylbenzene .
  • Methods of Application: The data were generated through dynamic data analysis, as implemented in the NIST ThermoData Engine software package .
  • Results or Outcomes: For 1-bromo-2-ethylbenzene, WTT contains critically evaluated recommendations for various properties such as triple point temperature, normal boiling temperature, critical temperature, critical pressure, boiling temperature as a function of pressure, and more .

3. Riot Control Agent

  • Application Summary: Ethyl bromoacetate is listed by the World Health Organization as a riot control agent . It was first employed for that purpose by French police in 1912 .
  • Methods of Application: The French army used rifle grenades ‘grenades lacrymogènes’ filled with this gas against the Germans beginning in August 1914 .
  • Results or Outcomes: The weapons were largely ineffective, even though ethyl bromoacetate is twice as toxic as chlorine .

4. Organic Synthesis

  • Application Summary: Ethyl bromoacetate is a versatile alkylating agent in organic synthesis . Its major application involves the Reformatsky reaction, wherein it reacts with zinc to form a zinc enolate .
  • Methods of Application: The resulting BrZnCH2CO2CH2CH3 condenses with carbonyl compounds to give β-hydroxy-esters .
  • Results or Outcomes: It is also the starting point for the preparation of several other reagents .

5. Synthesis of 1,2-Disubstituted Cyclopentadienes

  • Application Summary: The synthesis of 1,2-disubstituted cyclopentadienes has been reported . These compounds have found their way into the realm of transition metal and organometallic chemistry .
  • Methods of Application: The synthesis involves several semi-general approaches to prepare small libraries of such compounds .
  • Results or Outcomes: The 1,2-disubstituted cyclopentadienes or the respective cyclopentadienyl complexes have not always been the final desired products, but they have been used in further reactions .

6. Electrochemical Bromoalkoxylation of Alkenes

  • Application Summary: Electrochemical bromoalkoxylation of alkenes has been described . This method allows for the synthesis of bromoalkoxy compounds from alkenes .
  • Methods of Application: The electrochemical generation of bromine from hydrobromic acid in a flow electrochemical reactor is used . Various alkenes could be converted to their corresponding dibromides, bromohydrines, bromohydrin ethers, and cyclized products in good to excellent yields .
  • Results or Outcomes: The research demonstrated that the electrochemical oxidation of bromide to bromine is a viable strategy to reduce waste by avoiding chemical oxidants . Furthermore, the in situ generation of reactive intermediates minimizes the risk of hazardous reagents .

Safety And Hazards

Brominated compounds can be hazardous. They are often irritants and can be harmful if swallowed, inhaled, or if they come into contact with the skin . Always handle such compounds with appropriate safety precautions.

Future Directions

The future directions for this compound would depend on its potential applications. It could be used as a building block in the synthesis of more complex molecules, or it could have potential uses in industries such as pharmaceuticals or materials science .

properties

IUPAC Name

1-(2-bromoethyl)-4-methylsulfonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO2S/c1-13(11,12)9-4-2-8(3-5-9)6-7-10/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXLYKMSRNVSHHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Bromo-ethyl)-4-methanesulfonyl-benzene

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